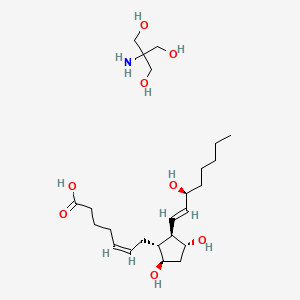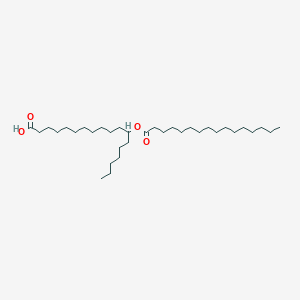
12-Pahsa
Overview
Description
12-Pahsa, also known as 12-[ (1-oxohexadecyl)oxy]-octadecanoic acid, is a type of fatty acid ester of hydroxy fatty acids (FAHFA) with potential anti-diabetic and anti-inflammatory activities . It is a FAHFA in which palmitic acid is esterified at the 12th carbon of hydroxy stearic acid .
Synthesis Analysis
The synthesis of FAHFAs like 12-Pahsa is regulated by fasting and high-fat feeding . The synthesis of FAHFAs via carbohydrate-responsive element-binding protein–driven de novo lipogenesis depends on the adaptive antioxidant system .
Molecular Structure Analysis
The molecular formula of 12-Pahsa is C34H66O4 . It has a formal name of 12-[ (1-oxohexadecyl)oxy]-octadecanoic acid . The InChI code for 12-Pahsa is InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34 (37)38-32 (28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33 (35)36/h32H,3-31H2,1-2H3, (H,35,36) .
Physical And Chemical Properties Analysis
The exact mass of 12-Pahsa is 538.50 and its molecular weight is 538.890 . The solubility of 12-Pahsa in DMF is 20 mg/ml, in DMSO is 15 mg/ml, and in Ethanol is 20 mg/ml .
Scientific Research Applications
Anti-Diabetic and Anti-Inflammatory Effects : A class of endogenous lipids, including branched fatty acid esters of hydroxy fatty acids (FAHFAs) like PAHSAs, have been discovered to possess anti-diabetic and anti-inflammatory properties. Specifically, PAHSA isomers have been shown to correlate highly with insulin sensitivity and are reduced in the adipose tissue and serum of insulin-resistant humans. These compounds stimulate GLP-1 and insulin secretion and reduce adipose tissue inflammation. They signal through GPR120 in adipocytes to enhance insulin-stimulated glucose uptake, indicating their potential to treat type 2 diabetes (Yore et al., 2014).
Protection Against Colitis : PAHSAs, specifically 5-PAHSA and 9-PAHSA, have been tested for their protective effects against colitis, a chronic inflammatory disease. PAHSA treatment prevented weight loss, improved colitis scores, and augmented intestinal crypt Paneth cell bactericidal potency. These effects might involve GPR120 and result in reduced colonic T cell activation and pro-inflammatory cytokine and chemokine expression. This suggests PAHSAs as a potential novel treatment for colitis and related inflammation-driven diseases (Lee et al., 2016).
Therapeutic Potential in Diabetes Treatment : The therapeutic potential of PAHSA isomers, particularly 5-PAHSA and 9-PAHSA, has been investigated using an islet-on-a-chip microfluidic model. These compounds showed positive effects on pseudoislet proliferation, cell number and mass increase, and glucose-stimulated insulin secretion. This study highlights PAHSA's potential as a compound with therapeutic properties, especially in the context of diabetes mellitus (Sokołowska et al., 2022).
Safety And Hazards
Future Directions
The future directions of 12-Pahsa research could involve further investigation into its anti-diabetic and anti-inflammatory effects, its potential role in metabolic diseases, and its synthesis and degradation mechanisms . It would also be beneficial to study the effects of diet, BMI, and age on 12-Pahsa levels .
properties
IUPAC Name |
12-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBLSWAKHZVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271510 | |
| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
12-Pahsa | |
CAS RN |
1997286-65-3 | |
| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butanone, 3-[(2-hydroxyethyl)imino]- (9CI)](/img/no-structure.png)
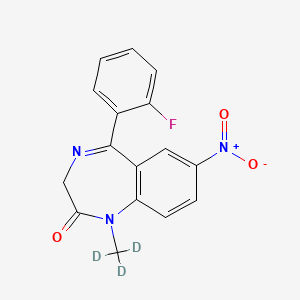
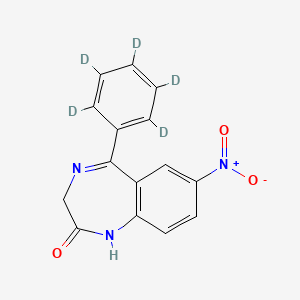
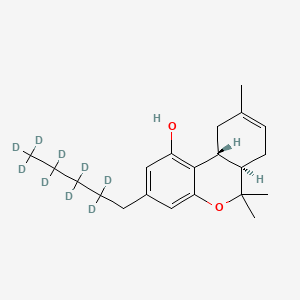
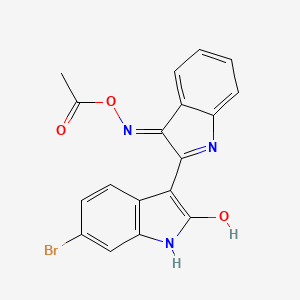
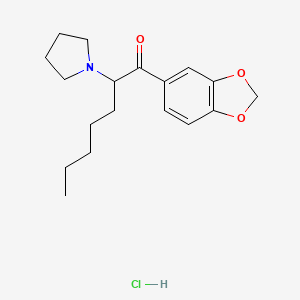
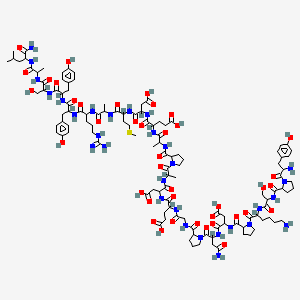
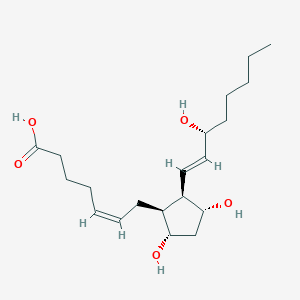
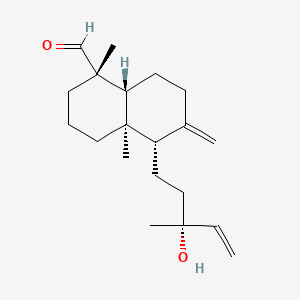
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
